Sodium Pyrophosphate

概要

説明

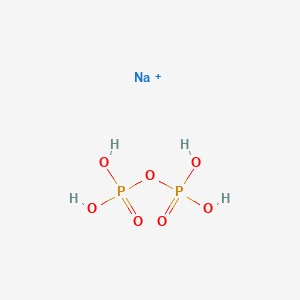

Sodium pyrophosphate, also known as tetrathis compound, is an inorganic compound with the chemical formula Na₄P₂O₇. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is composed of pyrophosphate anions and sodium ions .

準備方法

Synthetic Routes and Reaction Conditions: Sodium pyrophosphate is typically produced by the thermal condensation of disodium phosphate. The reaction involves heating disodium phosphate to a temperature of around 450°C, resulting in the formation of this compound and water: [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate, which is then heated to produce this compound .

化学反応の分析

反応の種類: ピロリン酸ナトリウムは、次のようなさまざまな化学反応を起こします。

加水分解: 水溶液中では、ピロリン酸ナトリウムは加水分解してリン酸二ナトリウムを生成する可能性があります。

錯体形成: これは、カルシウム、鉄、マグネシウムなどの金属イオンと錯体を形成し、有用なキレート剤となります。

一般的な試薬と条件:

加水分解: この反応は通常、高温の水中で起こります。

錯体形成: ピロリン酸ナトリウムは、中性から弱アルカリ性の条件下で、水溶液中の金属イオンと反応します。

生成される主な生成物:

加水分解: リン酸二ナトリウム。

錯体形成: 金属ピロリン酸錯体。

4. 科学研究の応用

ピロリン酸ナトリウムは、科学研究および産業で幅広い用途があります。

化学: 緩衝剤、分散剤、乳化剤として使用されます。

生物学: 抗菌研究におけるキレート剤として機能します。

医学: 歯磨き粉やデンタルフロスなどのデンタルケア製品に使用され、歯垢の形成を抑制します。

科学的研究の応用

Food Industry

Sodium Pyrophosphate as a Food Additive

- Leavening Agent : this compound is commonly used in baking powders. It reacts with baking soda to produce carbon dioxide, which causes dough to rise. Its controlled gas release rate is beneficial in products like biscuits and doughnuts .

- Texture Improvement : In processed meats and seafood, this compound helps retain moisture, improving texture and shelf life by sequestering multivalent cations that can cause rancidity .

- Chelating Agent : It prevents discoloration in canned products by chelating trace metals, thus enhancing the visual appeal and stability of food items such as chicken nuggets and canned tuna .

Case Study: Palatability in Pet Food

A study investigated the palatability of cat food enhanced with this compound and yeast extract. The inclusion of this compound was found to improve the flavor profile, making it more appealing to cats .

Pharmaceutical Applications

Drug Delivery Systems

this compound plays a role in liposomal drug delivery systems, which are designed to encapsulate drugs for targeted delivery. Its biocompatibility and ability to stabilize formulations make it an important component in developing effective therapeutic agents .

Case Study: Olfactory Function Improvement

Research indicates that intranasal administration of tetra this compound may enhance olfactory function following COVID-19 infection. This suggests potential therapeutic applications in restoring sensory functions .

Industrial Applications

Water Treatment

this compound is utilized in water treatment processes to prevent scale formation in pipes and equipment. By chelating calcium and magnesium ions, it helps maintain system efficiency and longevity .

Textile Industry

In textiles, this compound acts as a dispersing agent, preventing clumping of dyes and ensuring even coloration. It also improves the flow properties of clay slurries used in ceramic production .

Chemical Research

Biochemical Research

this compound is employed as a buffering agent in biochemical assays, helping to maintain stable pH levels during reactions involving enzymes and proteins . Its role as a dispersant is also crucial in analytical chemistry for preventing particle aggregation.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Processing | Leavening agent, texture improvement | Enhances rise in baked goods; retains moisture |

| Pharmaceuticals | Liposomal drug delivery | Targeted drug delivery; improved efficacy |

| Water Treatment | Scale prevention | Maintains system efficiency |

| Textile Industry | Dye dispersant | Ensures even coloration; improves flow properties |

| Chemical Research | Buffering agent | Maintains pH stability in biochemical assays |

作用機序

ピロリン酸ナトリウムは、主に金属イオンをキレート化する能力と緩衝剤として作用する能力によって効果を発揮します。 デンタルケアでは、唾液からカルシウムとマグネシウムを除去し、それらの歯への沈着を防ぎ、歯垢の形成を抑制します . 抗菌研究では、微生物の増殖に不可欠な金属イオンをキレート化し、微生物の活性を阻害します .

類似化合物:

リン酸二ナトリウム (Na₂H₂P₂O₇): ベーキングパウダーの膨張剤として使用されます。

リン酸三ナトリウム (Na₃PO₄): 洗浄剤や脱脂剤として使用されます。

トリポリリン酸五ナトリウム (Na₅P₃O₁₀): 洗剤や水処理に使用されます。

独自性: ピロリン酸ナトリウムは、汎用性の高いキレート剤と緩衝剤として作用する能力が独自であり、デンタルケアから工業用洗浄まで、幅広い用途で貴重です .

類似化合物との比較

Disodium pyrophosphate (Na₂H₂P₂O₇): Used as a leavening agent in baking powders.

Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and degreaser.

Pentasodium triphosphate (Na₅P₃O₁₀): Used in detergents and water treatment.

Uniqueness: this compound is unique in its ability to act as a versatile chelating agent and buffering agent, making it valuable in a wide range of applications from dental care to industrial cleaning .

生物活性

Sodium pyrophosphate (NaPP), a diphosphate ester, has garnered attention for its various biological activities, particularly in bone health, dental applications, and iron bioavailability. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound plays a crucial role in several biological processes:

- Bone Mineralization : It acts as a potent mitogen, stimulating osteoblast differentiation and enhancing alkaline phosphatase (ALP) activity, which is vital for bone formation.

- Dental Health : It has been shown to influence the remineralization of dental enamel and dentin.

- Iron Bioavailability : this compound enhances the absorption of iron from fortified foods.

2. Effects on Osteoblasts

Recent studies have demonstrated the effects of this compound on osteoblasts, particularly in cell lines such as MC3T3 and SAOS-2.

Table 1: Effects of this compound on Osteoblast Activity

| Concentration (μM) | ALP Activity (% Increase) | COL1 Expression (Fold Increase) | OCN Expression (Fold Increase) |

|---|---|---|---|

| 0.1 | 150% | 1.5 | 3 |

| 100 | 250% | 2.5 | 3 |

- Findings : At concentrations of 100 μM, this compound significantly increased ALP activity and the expression of differentiation markers such as collagen type I (COL1) and osteocalcin (OCN). The stimulation of ALP activity was observed to be bimodal, with peak responses at both low (0.1 μM) and high (100 μM) concentrations .

3. Dental Applications

This compound has been studied for its potential to inhibit demineralization in dental tissues. A clinical study evaluated its effectiveness in conjunction with fluoride:

Table 2: Remineralization Effects on Artificial Caries Lesions

| Treatment Group | Mineral Loss (%) |

|---|---|

| Placebo | 70.2 ± 72.1 |

| Fluoride Only | 24.2 ± 50.1 |

| Fluoride + this compound | 28.1 ± 52.8 |

- Findings : The addition of this compound to fluoride treatments significantly reduced mineral loss compared to placebo treatments, indicating its protective role against caries .

4. Iron Bioavailability Enhancement

This compound has been shown to enhance iron bioavailability from ferric pyrophosphate (FePP) when used in food fortification:

Table 3: Iron Bioavailability from Bouillon Cubes

| Treatment Group | Iron Bioavailability (%) |

|---|---|

| FePP Only | Baseline |

| FePP + this compound | +46% |

- Findings : The study revealed that the presence of this compound increased iron absorption significantly compared to FePP alone, suggesting its utility in addressing iron deficiency anemia .

5. Case Studies and Research Findings

Research has consistently highlighted the multifaceted roles of this compound:

- Bone Health : Chronic exposure to this compound promotes osteoblast differentiation and matrix gene expression while inhibiting pathological mineralization by chelating free calcium .

- Dental Health : In vivo studies indicate that this compound can effectively reduce mineral loss during cariogenic challenges, thus enhancing enamel remineralization .

- Nutritional Applications : this compound's ability to enhance iron bioavailability positions it as a valuable additive in food products aimed at improving nutritional status .

特性

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

CAS番号 |

7722-88-5 |

分子式 |

H4NaO7P2 |

分子量 |

200.96 g/mol |

IUPAC名 |

tetrasodium;phosphonato phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChIキー |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

沸点 |

Decomposes (NIOSH, 2024) Decomposes |

Color/Form |

CRYSTALS COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER White powder or granules. |

密度 |

2.45 (NIOSH, 2024) - Denser than water; will sink 2.534 Relative density (water = 1): 2.5 2.45 |

melting_point |

1810 °F (NIOSH, 2024) 988 °C 1810 °F |

Key on ui other cas no. |

7722-88-5 |

物理的記述 |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C. Dry Powder; Other Solid Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH] ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER. Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 � 10H2O) is in the form of colorless, transparent crystals.] |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

10042-91-8 |

溶解性 |

7 % at 77 °F (NIOSH, 2024) Soluble in water. Insoluble in ethanol COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/ INSOL IN ALCOHOL /DECAHYDRATE/ SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/ IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C (77 °F): 7% |

同義語 |

anhydrous sodium pyrophosphate disodium pyrophosphate sodium diphosphate sodium pyrophosphate tetrasodium pyrophosphate tetrasodium pyrophosphate, 32P2-labeled cpd tetrasodium pyrophosphate, decahydrate trisodium pyrophosphate |

蒸気圧 |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetrasodium pyrophosphate (TSPP) function as an anti-browning agent in food preservation?

A1: TSPP acts as a sequestering agent, binding to metal ions like iron and copper that catalyze enzymatic browning reactions in fruits and vegetables. This chelation prevents the formation of undesirable brown pigments, preserving the food's color. []

Q2: What is the mechanism behind TSPP's ability to inhibit struvite crystallization in artificial urine?

A3: TSPP forms complexes with magnesium ions (Mg²⁺) in urine, particularly MgP₂O₇²⁻. This complexation reduces the availability of free Mg²⁺, a key component of struvite crystals, thereby inhibiting their nucleation and growth. []

Q3: How does TSPP contribute to the prevention of extrinsic stain formation on teeth in dentifrices?

A4: TSPP acts as a chelating agent, binding to calcium ions in plaque, which helps prevent the formation of calculus (tartar), a hardened deposit that can trap stains. [, , , ]

Q4: What is the molecular formula and weight of TSPP?

A4: The molecular formula of TSPP is Na₄P₂O₇ • 10H₂O, and its molecular weight is 446.06 g/mol (anhydrous form: 265.90 g/mol).

Q5: How stable is TSPP as an antimicrobial agent in food preservation?

A6: TSPP peroxidate, a hydrogen-peroxide-bound form of TSPP, exhibits antimicrobial activity against food spoilage microorganisms. It remains stable for extended periods at room temperature (80 days as 70% hydrogen-peroxide-bound TSPP peroxidate) but decomposes in the presence of metal ions and at boiling temperatures. []

Q6: Does TSPP exhibit catalytic activity in any known chemical reactions?

A7: While not a catalyst itself, TSPP acts as a nucleation catalyst for the crystallization of sodium acetate trihydrate (CH₃CO₂Na • 3H₂O) from its supercooled melt. []

Q7: How does the structure of TSPP contribute to its ability to disperse clay particles?

A8: The pyrophosphate anion (P₂O₇⁴⁻) in TSPP interacts with the positively charged edges of clay particles, like kaolinite. This interaction disrupts the attractive forces between the clay particles, leading to their dispersion. []

Q8: What factors can affect the stability of TSPP in different applications?

A9: TSPP stability is affected by pH, temperature, and the presence of metal ions. [, ] Formulation strategies like encapsulation or the use of chelating agents can improve its stability in specific applications.

Q9: How effective is TSPP in controlling the growth of Aspergillus flavus and gram-positive bacteria?

A10: In vitro studies show that TSPP at 1% concentration completely inhibits the growth of Aspergillus flavus and four gram-positive bacteria by chelating essential metal cations required for their growth. []

Q10: What is the impact of TSPP on the tenderness and juiciness of precooked beef?

A11: Adding low levels of TSPP (0.22% and 0.36%) to beef before cooking improves its tenderness and juiciness. This effect is attributed to TSPP's ability to enhance the water-binding capacity of meat proteins. []

Q11: What is the acute oral toxicity of TSPP in rats?

A12: Acute oral toxicity studies in Sprague Dawley rats showed no mortality or abnormal findings at a dose of 2,000 mg/kg, suggesting a low acute oral toxicity. []

Q12: What are the potential adverse effects of repeated TSPP exposure in rats?

A13: Repeated oral administration of TSPP to rats for 90 days showed alterations in serum biochemistry parameters related to protein and mineral metabolism at doses of 500 and 1,000 mg/kg/day. The no observed adverse effect level (NOAEL) was determined to be 500 mg/kg/day. []

Q13: What analytical techniques are used to measure residual TSPP levels in biological samples?

A14: Ion chromatography is a commonly used technique to quantify residual TSPP levels in biological samples, such as interdental fluid after using dental floss containing TSPP. []

Q14: How does the presence of TSPP affect the dissolution behavior of LAPONITE® clay dispersions?

A15: TSPP significantly enhances the dissolution of LAPONITE® clay dispersions at pH 10, indicating its ability to disrupt the clay's gel structure and promote its breakdown into individual particles. []

Q15: Are there alternative dispersants to TSPP for use in kaolin pigments in papermaking, and what are their advantages?

A16: Yes, alternative dispersants can be used to prevent pitch deposition associated with TSPP in papermaking. Selecting dispersants that maintain a pH below 6 and do not liberate aluminum from kaolin pigments can effectively address this issue. []

Q16: What are some alternatives to TSPP in food preservation?

A17: Other anti-browning agents like cysteine, ascorbic acid (vitamin C), citric acid, and erythorbic acid can be used as alternatives to TSPP. The choice of alternative depends on the specific application and desired outcome. []

Q17: How is TSPP used across different scientific disciplines?

A17: TSPP finds applications in diverse fields such as:

- Food Science: As an anti-browning agent, emulsifier in processed cheese, and a color preservative in soybean paste. [, , ]

- Dentistry: As an active ingredient in tartar control dentifrices. [, , , ]

- Materials Science: As a dispersant for clays and pigments. [, ]

- Medicine: As an inhibitor of struvite crystal formation in the context of urinary tract infections. []

Q18: How does research on TSPP contribute to a better understanding of different scientific phenomena?

A18: TSPP research provides insights into various scientific processes:

- Mineralization: Understanding TSPP's role in struvite formation and inhibition offers valuable knowledge about biomineralization processes in biological systems. []

- Food Preservation: Investigating TSPP's antimicrobial and anti-browning properties enhances our understanding of food spoilage mechanisms and preservation techniques. [, , ]

- Colloid and Interface Science: Studying TSPP's interactions with clays like LAPONITE® deepens our knowledge of colloidal dispersions and their behavior in various applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。